6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of azepines It features a seven-membered ring containing nitrogen and bromine atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromoaniline.
Cyclization: The 2-bromoaniline undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the azepine ring.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and reduction steps efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further reduce the azepine ring to form more saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the azepine ring.
Reduction: More saturated azepine derivatives.
Substitution: Various substituted azepine compounds depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azepine ring structure allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with a fluorine atom instead of bromine.
6-Iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one imparts unique reactivity and biological activity compared to its halogenated analogs
Properties
IUPAC Name |
6-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTMGWBZSGXBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609230 |
Source
|
Record name | 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-30-2 |
Source
|
Record name | 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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